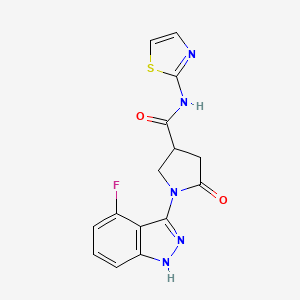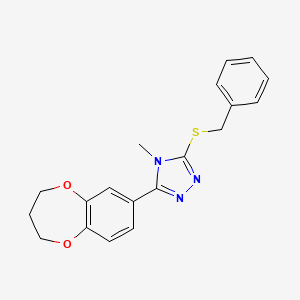![molecular formula C16H18ClN5 B11228264 1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228264.png)
1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which exhibit diverse biological activities. It features a fused pyrazolo[3,4-d]pyrimidine ring system with a chloro-substituted phenyl group and diethylamine side chains. The compound’s structure is as follows:
Structure: C14H16ClN5
!Compound Structure
準備方法
The synthetic routes for this compound involve cyclization reactions. Here are the key steps:
-
Synthesis: : The compound can be synthesized via cyclization of appropriate precursors. For example, starting from 5-chloro-2-methylbenzoyl chloride and diethylamine, the pyrazolo[3,4-d]pyrimidine core can be formed.
-
Reaction Conditions: : The cyclization typically occurs under reflux conditions using a suitable solvent (e.g., acetonitrile or dimethylformamide) and a base (e.g., triethylamine).
-
Industrial Production: : While industrial-scale production methods may vary, the synthesis can be scaled up using batch or continuous-flow processes.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine.
科学的研究の応用
Chemistry: The compound serves as a valuable building block for designing novel heterocyclic compounds.
Biology: Researchers explore its potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Medicine: Investigations focus on its anticancer properties, especially against CDK2 (cyclin-dependent kinase 2).
Industry: The compound’s derivatives find applications in drug discovery and materials science.
作用機序
- The compound likely inhibits CDK2 by binding to its active site, disrupting cell cycle progression.
- Molecular targets include CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Uniqueness: Its pyrazolo[3,4-d]pyrimidine scaffold distinguishes it from other kinase inhibitors.
Similar Compounds: Related compounds include pyrazolo[3,4-d]pyrimidine derivatives and structurally analogous kinase inhibitors.
特性
分子式 |
C16H18ClN5 |
|---|---|
分子量 |
315.80 g/mol |
IUPAC名 |
1-(5-chloro-2-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)14-8-12(17)7-6-11(14)3/h6-10H,4-5H2,1-3H3 |
InChIキー |
HIHODKVOJUEGEK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11228184.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228187.png)
![1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea](/img/structure/B11228195.png)

![methyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228201.png)
![7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228225.png)
![1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228233.png)
![methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228251.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11228257.png)
![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11228261.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228268.png)

![N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11228278.png)
